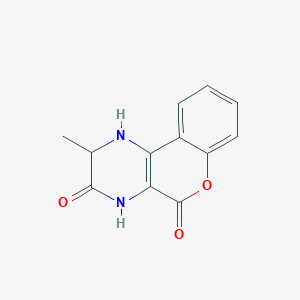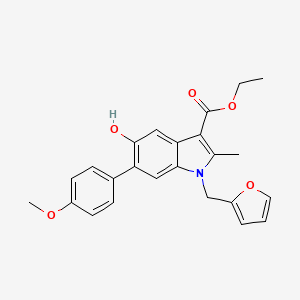![molecular formula C14H15N5O3 B11588566 methyl [6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B11588566.png)
methyl [6-oxo-2-(N'-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylcarbamimidamido group and an acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction temperatures to ensure the efficient formation of the desired product.
化学反応の分析
Types of Reactions
Methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinone derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
科学的研究の応用
Methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antiviral agent.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes
作用機序
The mechanism of action of methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as cell cycle arrest or apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate include other dihydropyrimidinones and pyrimidine derivatives, such as:
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide .
Uniqueness
What sets methyl [6-oxo-2-(N’-phenylcarbamimidamido)-1,6-dihydropyrimidin-4-yl]acetate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C14H15N5O3 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC名 |
methyl 2-[2-[(E)-[amino(anilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C14H15N5O3/c1-22-12(21)8-10-7-11(20)18-14(17-10)19-13(15)16-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H4,15,16,17,18,19,20) |
InChIキー |
MWTPCPRKXVJBQQ-UHFFFAOYSA-N |
異性体SMILES |
COC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2 |
正規SMILES |
COC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-cyclohexyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11588486.png)
![2-[3-(Dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588494.png)
![2-[2-nitro-5-(piperidin-1-yl)phenyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11588497.png)
![6-ethyl-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11588498.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11588499.png)
![{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B11588502.png)
![(5Z)-2-(3-chlorophenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588518.png)
![(2E)-2-Cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11588526.png)

![methyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588530.png)

![3-{5-(4-bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11588548.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11588555.png)
![N-butylbenzo[b]thieno[2,3-d]thiophene-2-carboxamide](/img/structure/B11588558.png)
